2,2'-methanediylbis(5-phenyl-2H-tetrazole)
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Overview
Description
2,2’-Methanediylbis(5-phenyl-2H-tetrazole) is a compound belonging to the tetrazole family, characterized by its nitrogen-rich heterocyclic structure. Tetrazoles are known for their diverse biological applications and unique chemical properties, making them valuable in various fields such as material science, medicinal chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-methanediylbis(5-phenyl-2H-tetrazole) typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2]-cycloaddition with dicyandiamide and sodium azide . Another method involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave-assisted reactions and other advanced techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methanediylbis(5-phenyl-2H-tetrazole) undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles to amines or other reduced forms.
Substitution: Tetrazoles can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, dicyandiamide, and sodium azide. Reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
2,2’-Methanediylbis(5-phenyl-2H-tetrazole) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2’-methanediylbis(5-phenyl-2H-tetrazole) involves its interaction with molecular targets through its nitrogen-rich heterocyclic structure. The tetrazole ring can stabilize negative charges by delocalization, facilitating receptor-ligand interactions. This property makes it effective in various biological activities, including antibacterial and antifungal actions .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Shares a similar tetrazole structure but lacks the methanediylbis linkage.
2-Phenyl-2H-tetrazole-5-carboxylic acid: Contains a carboxylic acid group, making it more acidic compared to 2,2’-methanediylbis(5-phenyl-2H-tetrazole).
Uniqueness
2,2’-Methanediylbis(5-phenyl-2H-tetrazole) is unique due to its methanediylbis linkage, which enhances its stability and potential for forming complex structures. This uniqueness makes it valuable in applications requiring high stability and specific molecular interactions .
Properties
Molecular Formula |
C15H12N8 |
---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
5-phenyl-2-[(5-phenyltetrazol-2-yl)methyl]tetrazole |
InChI |
InChI=1S/C15H12N8/c1-3-7-12(8-4-1)14-16-20-22(18-14)11-23-19-15(17-21-23)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
WLCDLEXEOWKHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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